2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid
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Overview
Description
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid is a chemical compound characterized by the presence of a trifluoroethyl group attached to a piperazine ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid typically involves the reaction of piperazine derivatives with trifluoroethyl-containing reagents. One common method includes the alkylation of piperazine with 2,2,2-trifluoroethyl bromide, followed by subsequent reactions to introduce the butanoic acid group. The reaction conditions often involve the use of organic solvents such as acetonitrile or ethanol, and catalysts like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the trifluoroethyl group or other functional groups within the molecule.
Substitution: The piperazine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.
Scientific Research Applications
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Research: It is used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine ring provides a scaffold for further modifications. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid: Similar in structure but with an acetic acid moiety instead of butanoic acid.
2,2,2-Trifluoroethyl acrylate: Contains the trifluoroethyl group but differs in the rest of the structure.
Uniqueness
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid is unique due to the combination of the trifluoroethyl group and the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-2-8(9(16)17)15-5-3-14(4-6-15)7-10(11,12)13/h8H,2-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVZOOZCAQSFNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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